molecular formula C8H7ClN2O4 B12861049 Methyl 5-amino-2-chloro-4-nitrobenzoate

Methyl 5-amino-2-chloro-4-nitrobenzoate

Cat. No.: B12861049
M. Wt: 230.60 g/mol
InChI Key: ODWPCKWQCXAPAV-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-4-nitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone substituted with amino (-NH₂), chloro (-Cl), and nitro (-NO₂) groups at positions 5, 2, and 4, respectively. The amino group introduces hydrogen-bonding capabilities, which may influence crystallization behavior and reactivity .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 5-amino-2-chloro-4-nitrobenzoate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,10H2,1H3

InChI Key

ODWPCKWQCXAPAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl 2-chloro-5-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is crucial to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-4-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used. For example, the reduction of the nitro group yields this compound, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-amino-2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The chloro group can undergo nucleophilic substitution, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Methyl 5-amino-2-chloro-4-nitrobenzoate -NH₂ (5), -Cl (2), -NO₂ (4) C₈H₆ClN₃O₄* 243.61 (calculated) Not explicitly listed Potential intermediate for drug synthesis
Methyl 2-chloro-5-methyl-4-nitrobenzoate -CH₃ (5), -Cl (2), -NO₂ (4) C₁₀H₁₀ClNO₄ 243.65 1805129-67-2 Used in organic synthesis; higher lipophilicity
Methyl 2-chloro-5-methoxy-4-nitrobenzoate -OCH₃ (5), -Cl (2), -NO₂ (4) C₉H₈ClNO₅ 245.62 1349744-88-2 Methoxy group enhances stability; potential for crystal engineering
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate -BrCH₂ (2), -Cl (5), -NO₂ (4) C₉H₇BrClNO₄ 308.52 1441173-02-9 Bromine substitution enables nucleophilic reactions
4-Chloro-2-methyl-5-nitrobenzoic acid -COOH (parent), -CH₃ (2), -NO₂ (5) C₈H₆ClNO₄ 215.59 476660-41-0 Free acid form; lacks ester functionality

*Molecular formula and weight inferred from substituent positions.

Key Observations:

Methoxy vs. Methyl (5-position): Methoxy-substituted derivatives (e.g., Methyl 2-chloro-5-methoxy-4-nitrobenzoate) exhibit higher molecular symmetry and stability due to the electron-donating -OCH₃ group, whereas methyl groups increase lipophilicity . Bromine Substitution (2-position): Bromomethyl derivatives (e.g., Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate) are reactive intermediates for cross-coupling or alkylation reactions .

Physicochemical Properties Lipophilicity: Methyl 2-chloro-5-methyl-4-nitrobenzoate (logP ~2.5 estimated) is more lipophilic than the amino-substituted analog, impacting bioavailability and partitioning behavior . Thermal Stability: Methoxy and nitro groups in Methyl 2-chloro-5-methoxy-4-nitrobenzoate may confer thermal stability, making it suitable for high-temperature reactions .

Synthetic Utility The amino group in this compound can undergo diazotization or acylation, enabling further functionalization for drug candidates. Bromine in Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate facilitates Suzuki-Miyaura or nucleophilic substitutions, common in pharmaceutical intermediates .

Research Implications and Gaps

Further studies are needed to:

  • Characterize its crystallinity and hydrogen-bonding patterns using single-crystal X-ray diffraction .
  • Evaluate its reactivity in cross-coupling reactions compared to bromomethyl analogs .

References Bernstein, J. et al. (1995). Hydrogen bonding and crystal engineering. Chemical data for Methyl 5-amino-4-chloro-2-acetamidobenzoate. American Elements (2024). Methyl 2-chloro-5-methyl-4-nitrobenzoate. LookChem (2022). Synthesis of bromomethyl derivative. ChemBK (2015). Methyl 2-chloro-5-methoxy-4-nitrobenzoate. Echemi (2019). Safety data for 4-chloro-2-methyl-5-nitrobenzoic acid.

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